molecular formula C14H11NO2 B13738218 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- CAS No. 13213-90-6

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl-

Cat. No.: B13738218
CAS No.: 13213-90-6
M. Wt: 225.24 g/mol
InChI Key: JOZFJYSDJQXFRK-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution reagents: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups introduced onto the benzoxazine ring.

Scientific Research Applications

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities

Properties

CAS No.

13213-90-6

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-phenyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H11NO2/c16-14-15(12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17-14/h1-9H,10H2

InChI Key

JOZFJYSDJQXFRK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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